Dioctyltin maleate
Overview
Description
Dioctyltin maleate, also known as this compound, is an organotin compound with the molecular formula C20H36O4Sn and a molecular weight of 459.21 g/mol . It is typically found as a white powder and is used primarily as a heat stabilizer in the production of polyvinyl chloride (PVC) and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyltin maleate is synthesized by reacting dioctyltin oxide with maleic anhydride in tetrahydrofuran (THF) at a temperature of 50°C . The reaction mixture is then purified and precipitated to obtain the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route, with careful control of reaction conditions to ensure high yield and purity. The use of THF as a solvent and the reaction temperature of 50°C are critical parameters in the production process .
Chemical Reactions Analysis
Types of Reactions
Dioctyltin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Hydrolysis: The compound reacts with aqueous acids, leading to hydrolysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be employed in substitution reactions.
Hydrolysis: Aqueous acids like hydrochloric acid or sulfuric acid are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis with aqueous acids results in the breakdown of the compound into its constituent parts .
Scientific Research Applications
Dioctyltin maleate has several applications in scientific research, including:
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential use in medical applications, although its primary use remains in industrial settings.
Mechanism of Action
The mechanism by which Dioctyltin maleate exerts its effects primarily involves its ability to stabilize polymers. It interacts with the polymer chains, preventing their degradation at high temperatures. The molecular targets include the polymer chains themselves, and the pathways involved are related to the stabilization of these chains against thermal and oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
- Dioctyltin oxide
- Dibutyltin maleate
- Dioctyltin dilaurate
Comparison
Dioctyltin maleate is unique in its specific application as a heat stabilizer for PVC. While other organotin compounds like dioctyltin oxide and dibutyltin maleate also serve as stabilizers, this compound offers superior long-term thermal stability and is particularly suitable for transparent and rigid PVC products .
Properties
IUPAC Name |
2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVVCOOWYSSGB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Sn | |
Record name | DI(N-OCTYL)TIN MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025173 | |
Record name | Dioctyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di(n-octyl)tin maleate is a white powder. (NTP, 1992) | |
Record name | DI(N-OCTYL)TIN MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | DI(N-OCTYL)TIN MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
16091-18-2 | |
Record name | DI(N-OCTYL)TIN MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dioctyltin maleate | |
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Record name | DIOCTYLTIN MALEATE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65515 | |
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Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dioctyl- | |
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Record name | Dioctyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025173 | |
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Record name | Dioctyltin maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIOCTYLTIN MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8D5H6C67T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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